3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide 3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 897833-06-6
VCID: VC4369323
InChI: InChI=1S/C22H20ClN3O2S/c1-22(2,3)26-20(27)19-18(24)17-14(16-5-4-10-28-16)11-15(25-21(17)29-19)12-6-8-13(23)9-7-12/h4-11H,24H2,1-3H3,(H,26,27)
SMILES: CC(C)(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CO3)C4=CC=C(C=C4)Cl)N
Molecular Formula: C22H20ClN3O2S
Molecular Weight: 425.93

3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide

CAS No.: 897833-06-6

Cat. No.: VC4369323

Molecular Formula: C22H20ClN3O2S

Molecular Weight: 425.93

* For research use only. Not for human or veterinary use.

3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide - 897833-06-6

Specification

CAS No. 897833-06-6
Molecular Formula C22H20ClN3O2S
Molecular Weight 425.93
IUPAC Name 3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C22H20ClN3O2S/c1-22(2,3)26-20(27)19-18(24)17-14(16-5-4-10-28-16)11-15(25-21(17)29-19)12-6-8-13(23)9-7-12/h4-11H,24H2,1-3H3,(H,26,27)
Standard InChI Key SEHCNUOHVFSQIN-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CO3)C4=CC=C(C=C4)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a thieno[2,3-b]pyridine core, a bicyclic system combining thiophene and pyridine rings. Key substituents include:

  • Amino group at position 3

  • N-tert-butyl carboxamide at position 2

  • 4-Chlorophenyl at position 6

  • Furan-2-yl at position 4

This arrangement creates a planar, conjugated system with hydrogen-bonding capabilities via the amino and carboxamide groups, while the chlorophenyl and furanyl moieties enhance lipophilicity.

Physicochemical Profile

PropertyValue
Molecular FormulaC₂₂H₂₀ClN₃O₂S
Molecular Weight425.93 g/mol
IUPAC Name3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
SMILESCC(C)(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CO3)C4=CC=C(C=C4)Cl)N
Topological Polar Surface Area112 Ų (estimated)

Solubility data remain unreported, but analog studies suggest limited aqueous solubility due to the aromatic and aliphatic hydrophobic groups. The tert-butyl carboxamide likely improves metabolic stability compared to ester or ketone analogs .

Synthesis and Structural Modifications

General Thienopyridine Synthesis

While no published route explicitly describes this compound’s synthesis, established methods for analogous thieno[2,3-b]pyridines involve:

  • Heterocyclic Ring Formation: Cyclocondensation of α,β-unsaturated nitriles with thioamides via Thorpe-Ziegler reactions .

  • Electrophilic Substitution: Halogenation or Friedel-Crafts alkylation/acylation at reactive positions (e.g., C-5 or C-6) .

  • Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups like 4-chlorophenyl .

For this derivative, a plausible sequence might involve:

  • Furan-2-yl introduction via nucleophilic aromatic substitution

  • 4-Chlorophenyl attachment through palladium-catalyzed coupling

  • tert-Butyl carboxamide formation via carbodiimide-mediated coupling.

Key Reaction Challenges

  • Regioselectivity: Competition between C-4 and C-6 positions during electrophilic substitution requires careful directing group management .

  • Amino Group Stability: Protection/deprotection strategies (e.g., Boc groups) may be necessary to prevent undesired side reactions .

Biological Activities and Mechanisms

Analog Structural FeatureImpact on Antiplasmodial Activity
Electron-withdrawing groups (Cl)Enhanced membrane permeability
Furan substituentπ-π stacking with heme targets
Carboxamide vs. ketoneImproved metabolic stability

Notably, these carboxamides inhibit parasite growth independently of glycogen synthase kinase-3 (PfGSK-3), unlike ketone-based analogs .

Pharmacological Considerations

ADMET Predictions

Computational models (e.g., SwissADME) suggest:

  • Absorption: Moderate Caco-2 permeability (LogP ≈ 3.8)

  • Metabolism: Susceptibility to CYP3A4-mediated oxidation of furan

  • Toxicity: Low AMES mutagenicity risk but potential hepatotoxicity from reactive metabolites

Structure-Activity Relationships (SAR)

Critical SAR insights from analogous compounds:

PositionModificationEffect on Activity
2Carboxamide → ester↓ Activity, ↑ metabolic clearance
4Furan → thiophene↑ Potency, ↓ solubility
6Cl → CF₃↑ Lipophilicity, ↑ CNS penetration

The tert-butyl group at N-2 likely reduces rotational freedom, enhancing target binding .

Future Research Directions

Clinical Translation Challenges

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) for parenteral administration.

  • Toxicity Mitigation: Structural modifications to eliminate furan-related hepatotoxicity.

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